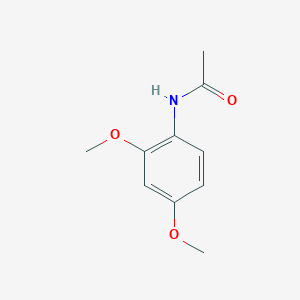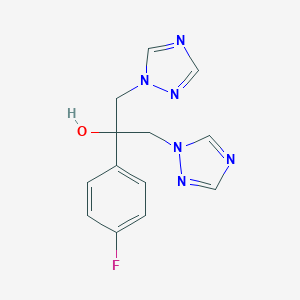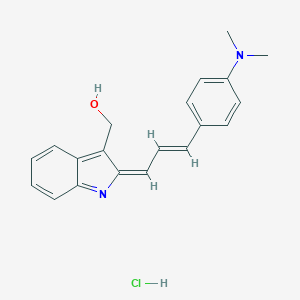
2-Dphmi
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Dphmi is a compound that has gained significant interest in the scientific community due to its unique properties. It is a derivative of 2-phenyl-3,4-dihydroisoquinolin-1(2H)-one and is known for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 2-Dphmi is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA, which may contribute to its therapeutic effects.
生化和生理效应
2-Dphmi has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been found to exhibit antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have a neuroprotective effect, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 2-Dphmi in lab experiments is its high potency and selectivity. It has been found to exhibit potent activity against cancer cells and has a high affinity for dopamine receptors, making it a valuable tool for studying these targets. However, one of the limitations of using 2-Dphmi is its relatively low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on 2-Dphmi. One area of interest is its potential as a therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Dphmi and its potential applications in other areas of medicine and science. Finally, the development of more efficient synthesis methods for 2-Dphmi may help to facilitate future research in this field.
Conclusion
In conclusion, 2-Dphmi is a compound that has shown promise in various fields of science, including medicinal chemistry, pharmacology, and biochemistry. Its potent anticancer and anti-inflammatory properties, high affinity for dopamine receptors, and neuroprotective effects make it a valuable tool for studying these targets. However, further research is needed to fully understand its mechanism of action and potential applications in other areas of science.
合成方法
The synthesis of 2-Dphmi involves a multistep process that includes the condensation of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization using hydrochloric acid. The resulting compound is then treated with sodium hydroxide to obtain 2-Dphmi. The overall yield of the synthesis process is approximately 50%.
科学研究应用
2-Dphmi has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has also been investigated for its potential as an anti-inflammatory agent, with promising results.
In pharmacology, 2-Dphmi has been shown to have a high affinity for dopamine receptors, making it a potential therapeutic agent for the treatment of Parkinson's disease and other dopamine-related disorders. Additionally, it has been found to exhibit anticonvulsant activity, making it a potential treatment for epilepsy.
属性
CAS 编号 |
124530-40-1 |
|---|---|
产品名称 |
2-Dphmi |
分子式 |
C20H21ClN2O |
分子量 |
340.8 g/mol |
IUPAC 名称 |
[(2E)-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]indol-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C20H20N2O.ClH/c1-22(2)16-12-10-15(11-13-16)6-5-9-20-18(14-23)17-7-3-4-8-19(17)21-20;/h3-13,23H,14H2,1-2H3;1H/b6-5+,20-9+; |
InChI 键 |
NPKLSGYJVLMZLJ-KHXRDBJXSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=C3C=CC=CC3=N2)CO.Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=CC=C2C(=C3C=CC=CC3=N2)CO.Cl |
同义词 |
2-(3'-(4-dimethylaminophenyl)-2'-propenyliden)-3-hydroxymethyl-2H-indolenine 2-DPHMI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



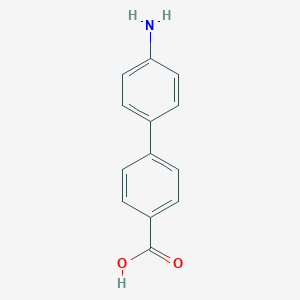
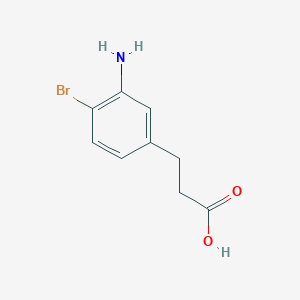
![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)
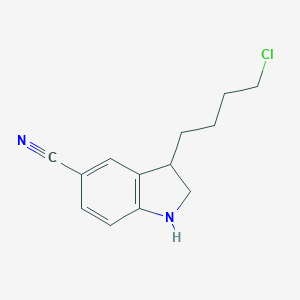
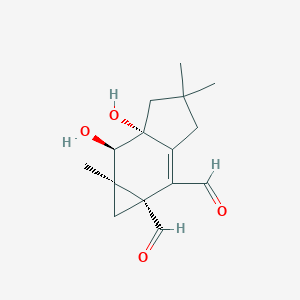
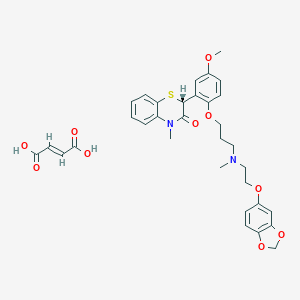
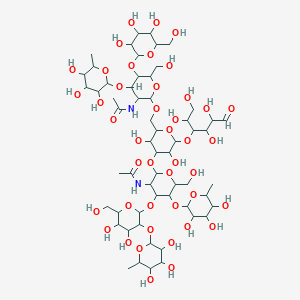
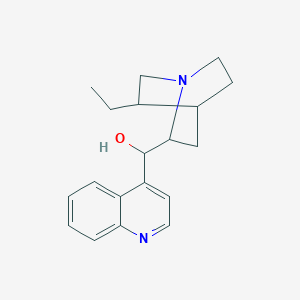
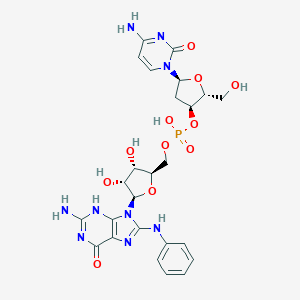
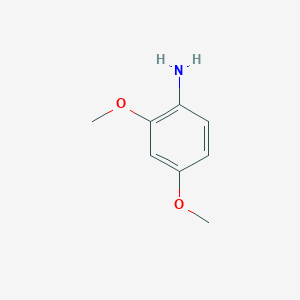

![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)
